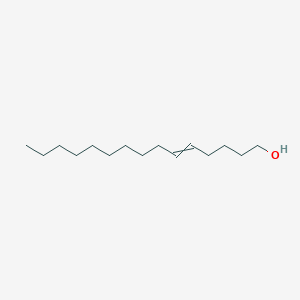

Pentadec-5-en-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62936-15-6 |

|---|---|

Molekularformel |

C15H30O |

Molekulargewicht |

226.40 g/mol |

IUPAC-Name |

pentadec-5-en-1-ol |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h10-11,16H,2-9,12-15H2,1H3 |

InChI-Schlüssel |

XEYHTKFVKXISSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC=CCCCCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Pentadec 5 En 1 Ol and Its Analogs

Total Synthesis Approaches

The construction of a specific unsaturated alcohol like pentadec-5-en-1-ol from simple starting materials requires precise control over bond formation and functional group placement. Total synthesis strategies often rely on a combination of reactions that build the carbon skeleton while strategically introducing the hydroxyl group and the double bond at the desired positions.

Regioselective Synthetic Pathways to Unsaturated Alcohols

Regioselectivity, the control of where a reaction occurs on a molecule, is paramount when synthesizing a specific isomer of an unsaturated alcohol. Several methods are employed to ensure the double bond and hydroxyl group are in the correct relative positions.

One of the most classic and reliable methods for the anti-Markovnikov hydration of an alkene is the hydroboration-oxidation reaction . This two-step process allows for the placement of a hydroxyl group at the less substituted carbon of a double bond. For a precursor terminal alkene, this would place the alcohol at the terminus of a chain. The reaction first involves the addition of a borane (B79455) reagent (like borane-THF complex) across the double bond, followed by oxidation with hydrogen peroxide and a base.

Another powerful technique is the Heck arylation of unsaturated alcohols, which can be guided to favor specific regioisomers. While typically yielding β-arylated products, using specific palladium catalysts in ionic liquids can preferentially lead to substitution at the alpha carbon, providing a pathway to valuable branched olefins. rsc.orgnumberanalytics.com

Organoselenium-mediated reactions also offer a high degree of regioselectivity. For instance, the oxyselenocyclization of unsaturated alcohols proceeds with absolute regioselectivity, providing a method for synthesizing substituted cyclic ethers which can be precursors to acyclic unsaturated alcohols.

| Method | Reagents | Outcome | Selectivity |

| Hydroboration-Oxidation | 1. B₂H₆ or BH₃-THF2. H₂O₂, NaOH | Alkene → Alcohol | Anti-Markovnikov |

| Heck Arylation (α-selective) | Pd-DPPP catalyst, Ionic Liquid | Unsaturated Alcohol + Aryl Bromide → α-Aryl Unsaturated Alcohol | α-substitution |

| Oxyselenocyclization | Phenylselenyl chloride, Ionic Liquid | Unsaturated alcohol → Substituted cyclic ether | Absolute regioselectivity |

Stereoselective Control in the Synthesis of Alkene-containing Alcohols

Stereoselectivity ensures the correct three-dimensional arrangement of atoms. In the synthesis of alkene-containing alcohols, this often pertains to creating specific chiral centers or controlling the geometry of the double bond (discussed further in 2.2.2).

Asymmetric functionalization of alkenes is a direct route to chiral compounds. For example, a dual-enzyme cascade combining monooxygenase-catalyzed asymmetric epoxidation of an alkene with a halohydrin dehalogenase-catalyzed ring-opening can produce enantiomerically pure 1,2-azidoalcohols, which are versatile building blocks for chiral alcohols. libretexts.org This biocatalytic approach offers high stereoselectivity under mild conditions. libretexts.org

Titanium-mediated reductive cross-coupling reactions between allylic alcohols and vinylsilanes represent another stereoselective method. masterorganicchemistry.com This process can convert allylic alcohols into (Z)-trisubstituted alkenes with high selectivity, a transformation that is complementary to Claisen rearrangements which typically yield the (E)-isomer. masterorganicchemistry.com Furthermore, the reductive coupling of terminal alkynes with α-chloro boronic esters using copper catalysis affords E-allylic alcohols with excellent stereospecificity. nih.gov

| Reaction | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Asymmetric Hydroxyazidation | Styrene Monooxygenase & Halohydrin Dehalogenase | Biocatalytic cascade | Enantiopure 1,2-azidoalcohols |

| Reductive Cross-Coupling | Titanium-based reagents | Coupling of allylic alcohols and vinylsilanes | Stereodefined (Z)-trisubstituted alkenes |

| Reductive Cross-Coupling | Copper catalyst | Coupling of terminal alkynes and α-chloro boronic esters | Stereospecific formation of (E)-allylic alcohols |

Hydrofunctionalization and Related Carbon-Carbon Bond Forming Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a double or triple bond, are highly atom-economical methods for building molecular complexity. These reactions are crucial for extending carbon chains and installing the necessary functional groups.

Metal-hydride hydrogen atom transfer (MHAT) has become a useful platform for the branched-selective (Markovnikov) hydrofunctionalization of olefins. acs.org For instance, a dual catalytic system using manganese and nickel can achieve the hydroalkylation of unactivated olefins with unactivated alkyl halides, enabling the formation of complex aliphatic structures. acs.org

Copper-catalyzed reactions are also prominent in C-C bond formation. The hydrocupration of an alkyne generates an alkenyl copper intermediate which can then react with various electrophiles to create E-alkenes with high regio- and diastereoselectivity. nih.gov Furthermore, copper catalysis enables the regioselective borylation of alkenes and alkynes, creating organoboron compounds that are versatile intermediates for subsequent cross-coupling reactions to form C-C bonds. acs.org Hydrogenation in the presence of carbonyl compounds can also promote reductive C-C coupling, offering a byproduct-free alternative to using stoichiometric organometallic reagents. ull.es

Synthesis of Pentadec-5-en-1-ol Derivatives and Precursors

The synthesis of a target molecule often involves the preparation of derivatives or precursors which are then converted to the final product through functional group interconversions. This approach adds flexibility to a synthetic route, allowing for the introduction of sensitive functionalities at a later stage.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. masterorganicchemistry.comwipo.int In the context of pentadec-5-en-1-ol, key transformations include the reduction of carbonyls or carboxylic acid derivatives to the primary alcohol and the formation of the alkene.

For example, a common route to a primary alcohol is the reduction of a corresponding carboxylic acid or ester. Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation. mdpi.com The synthesis of (Z)-pentadec-10-en-1-ol, an isomer of the target compound, utilized LAH reduction of the corresponding ester to yield the final alcohol. mdpi.com Enzymatic reduction of carboxylic acids to aldehydes, followed by a Wittig reaction, presents a chemo-enzymatic approach to α,β-unsaturated esters, which can then be reduced to the allylic alcohol. beilstein-journals.org

The alkene moiety can be introduced from an alkyne precursor. The synthesis of 5-[(Z)-pentadec-8-enyl]resorcinol, a related long-chain unsaturated phenol, involved the alkylation of lithio-oct-1-yne followed by selective hydrogenation of the resulting internal alkyne to the Z-alkene. rsc.org This highlights the conversion of an alkyne into a stereodefined alkene as a key FGI.

| Initial Functional Group | Reagent(s) | Final Functional Group | Relevance |

| Carboxylic Acid / Ester | Lithium Aluminum Hydride (LAH) | Primary Alcohol | Formation of the terminal -OH group |

| Aldehyde / Ketone | Sodium Borohydride (NaBH₄) | Alcohol | Milder reduction to alcohol |

| Alkyne | H₂, Lindlar's Catalyst | (Z)-Alkene | Stereoselective alkene synthesis |

| Alkyne | Na, liquid NH₃ | (E)-Alkene | Stereoselective alkene synthesis |

| Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | Oxidation to prepare for Wittig reaction |

| Alkyl Halide + Aldehyde | Triphenylphosphine, Base (Wittig) | Alkene | C=C bond formation |

Strategies for Modulating Alkene Geometry (E/Z Isomerism)

Controlling the geometry of the double bond is a critical challenge in olefin synthesis. The E/Z notation is used to describe the arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules. rsc.orgmdpi.com Several strategies exist to selectively produce either the E (entgegen) or Z (zusammen) isomer.

Synthesis of (Z)-Alkenes: The most common method for converting an alkyne to a (Z)-alkene (cis) is through partial hydrogenation using a "poisoned" catalyst. Lindlar's catalyst , which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. numberanalytics.comiitk.ac.inmasterorganicchemistry.com The catalyst is deactivated enough to stop the reduction at the alkene stage without proceeding to the fully saturated alkane. numberanalytics.com More modern, less toxic alternatives include nickel-based catalysts. For example, nickel nanoparticles in a nitrile-functionalized ionic liquid can selectively hydrogenate alkynes to (Z)-alkenes under mild conditions. rsc.org

Synthesis of (E)-Alkenes: The complementary reduction of an alkyne to an (E)-alkene (trans) is typically achieved using a dissolving metal reduction . masterorganicchemistry.com This reaction involves treating the alkyne with an alkali metal, most commonly sodium, in liquid ammonia (B1221849) at low temperatures. libretexts.orgmasterorganicchemistry.comtestbook.com The mechanism involves a radical anion intermediate that preferentially adopts the more stable trans configuration before being fully reduced. masterorganicchemistry.com

The Wittig reaction is another powerful tool for forming alkenes with some degree of stereocontrol. masterorganicchemistry.com The reaction of a phosphorus ylide with an aldehyde or ketone forms a C=C bond. The stereochemical outcome depends heavily on the nature of the ylide. Non-stabilized ylides (e.g., those with simple alkyl substituents) generally lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.org One-pot procedures combining biocatalytic alcohol oxidation with a subsequent Wittig reaction have been developed, offering a green approach in aqueous media. acs.org

| Desired Isomer | Method | Starting Material | Key Reagents | Notes |

| (Z)-Alkene | Lindlar Hydrogenation | Alkyne | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | Syn-addition of hydrogen. masterorganicchemistry.com |

| (Z)-Alkene | Nickel-Catalyzed Hydrogenation | Alkyne | Ni(NO₃)₂·6H₂O, H₂ | Can form active nanoparticles for selective hydrogenation. nih.gov |

| (E)-Alkene | Dissolving Metal Reduction | Alkyne | Na, liquid NH₃ | Anti-addition via a radical anion intermediate. masterorganicchemistry.com |

| (Z)-Alkene | Wittig Reaction | Aldehyde + Phosphonium Salt | Non-stabilized ylide (e.g., from alkyl halide) | Favors Z-isomer. organic-chemistry.org |

| (E)-Alkene | Wittig Reaction | Aldehyde + Phosphonium Salt | Stabilized ylide (e.g., from α-halo ester) | Favors E-isomer. organic-chemistry.org |

Preparation of Labeled Analogs for Mechanistic Investigations

The elucidation of reaction mechanisms, metabolic pathways, and the dynamics of bioactive molecules frequently necessitates the use of isotopically labeled compounds. For a molecule like pentadec-5-en-1-ol, introducing stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions allows researchers to trace the molecule's fate and transformations without altering its fundamental chemical properties. chem-station.com The kinetic isotope effect (KIE), where a C-D bond reacts more slowly than a C-H bond, is a powerful tool for studying reaction mechanisms. chem-station.commdpi.comprinceton.edu Labeled analogs serve as invaluable internal standards in mass spectrometry for precise quantification in biological matrices. researchgate.net

The synthesis of labeled analogs of pentadec-5-en-1-ol can be approached through several established methodologies, primarily involving the introduction of deuterium or carbon-13 via specialized reagents or catalytic processes.

Deuterium Labeling Strategies

Deuterium labeling is a cost-effective and common method for isotopic enrichment. General strategies often involve H-D exchange reactions or the use of deuterium-donating reagents.

Catalytic Hydrogen-Deuterium (H-D) Exchange: One of the most direct methods for deuterium incorporation is through catalytic H-D exchange, where C-H bonds are replaced with C-D bonds. This can be achieved using a heterogeneous catalyst like Palladium on Carbon (Pd/C) in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.comnih.gov This method is particularly effective for activating C-H bonds at specific locations, such as those adjacent to a double bond (allylic) or a heteroatom. For a precursor like pentadec-5-en-1-ol, this could potentially label the positions alpha to the hydroxyl group or the allylic positions adjacent to the C5-C6 double bond.

A key advantage of this approach is the in-situ generation of deuterium gas from D₂O, enhancing safety and convenience. nih.gov The selectivity of the exchange can be influenced by the choice of catalyst and reaction conditions.

Reduction with Deuterated Reagents: A more position-specific method involves the reduction of a suitable functional group with a deuterated reducing agent. For instance, to prepare [1,1-D₂]-pentadec-5-en-1-ol, one could start with the corresponding carboxylic acid, pentadec-5-enoic acid, or its ester. Reduction of the carboxyl or ester group using a strong deuterium donor like lithium aluminum deuteride (B1239839) (LiAlD₄) would specifically install two deuterium atoms at the C-1 position.

The table below illustrates common deuterium labeling methods applicable to organic molecules, showcasing the reagents and typical positions of deuterium incorporation.

Table 1: Methodologies for Deuterium Labeling

| Methodology | Deuterium Source | Catalyst/Reagent | Target Functional Group/Position | Example Transformation |

|---|---|---|---|---|

| Catalytic H-D Exchange | D₂O | Pd/C | Benzylic or Allylic C-H bonds | R-CH=CH-CH₂-R' → R-CH=CH-CD₂-R' |

| Reductive Deuteration | D₂ Gas | Pd/C, PtO₂ | Alkenes, Alkynes | R-C≡C-R' → R-CD₂-CD₂-R' |

| Carbonyl Reduction | LiAlD₄ or NaBD₄ | N/A | Aldehydes, Ketones, Esters, Carboxylic Acids | R-COOH → R-CD₂-OH |

| Grignard Reaction Quench | D₂O | N/A | Organometallic Intermediates | R-MgBr → R-D |

Carbon-13 Labeling Strategies

While more expensive than deuteration, ¹³C labeling provides a different and complementary tool for mechanistic and metabolic studies, particularly for analysis by NMR spectroscopy and mass spectrometry. rsc.org Syntheses involving ¹³C-labeled analogs almost always rely on incorporating small, labeled building blocks into the larger molecular framework. imist.ma

Building Block Approach: A versatile strategy for synthesizing ¹³C-labeled long-chain molecules like pentadec-5-en-1-ol involves the use of universally applicable labeled precursors. A prime example is ¹³C₂-labeled acetylene, which can be generated from ¹³C elemental carbon via calcium carbide (Ca¹³C₂). rsc.org This ¹³C₂ unit can then be used in various carbon-carbon bond-forming reactions.

For example, a synthetic route to a specifically labeled pentadec-5-en-1-ol could involve:

Alkylation of [¹³C₂]-acetylene with a C₁₃ alkyl halide to form a ¹³C-labeled C₁₅ alkyne.

Subsequent partial reduction of the alkyne to a Z-alkene using a catalyst like Lindlar's catalyst.

Functional group manipulation of the terminal end of the chain to yield the primary alcohol.

Alternatively, labeled methyl iodide ([¹³C]H₃I) or acetate ([1,2-¹³C₂]-acetate) can be employed in reactions like Grignard, Wittig, or Claisen condensations to construct the carbon skeleton with the isotope in a predetermined position. sioc-journal.cn

The following table summarizes key ¹³C-labeled building blocks and the synthetic reactions they are commonly used in.

Table 2: Common Building Blocks for Carbon-13 Labeling

| ¹³C-Labeled Building Block | Typical Application/Reaction | Resulting Labeled Structure |

|---|---|---|

| [¹³C]Carbon Dioxide (CO₂) | Carboxylation of Grignard or Organolithium reagents | R-COOH |

| [¹³C₂]Acetylene (HC≡CH) | Alkylation, Sonogashira coupling, Vinylation | R-C≡CH |

| [¹³C]Methyl Iodide (CH₃I) | Grignard reagent formation, Williamson ether synthesis, Esterification | R-CH₃ |

| [1,2-¹³C₂]Sodium Acetate (H₃C-COONa) | Precursor for acetoacetic ester synthesis, biological incorporation | R-CO-CH₂-COOR' |

By selecting the appropriate labeled precursor and synthetic route, it is possible to prepare various isotopologues of pentadec-5-en-1-ol, enabling detailed investigations into its biological activity and chemical reactivity.

Biosynthetic Pathways and Mechanistic Elucidation of Pentadec 5 En 1 Ol

Identification of Natural Biosynthetic Routes

Pentadec-5-en-1-ol has been identified as a natural constituent in some organisms, such as in the essential oil of sweet violet (Viola odorata). researchgate.net The formation of such compounds is not a random event but the result of specific, genetically encoded metabolic pathways. The elucidation of these routes involves identifying the enzymes responsible, tracing the metabolic precursors, and comparing the pathways across different species.

The biosynthesis of unsaturated alcohols from fatty acid precursors is a multi-step process involving several key enzyme families. While the specific enzymes for Pentadec-5-en-1-ol are not fully characterized in all organisms, the pathway can be inferred from studies on analogous compounds. The key enzymatic steps typically include desaturation of a saturated fatty acid, chain shortening or modification, and final reduction to the alcohol.

Fatty acid oxygenases, such as hydratases, lipoxygenases, and cytochrome P450 monooxygenases, are crucial for introducing unsaturation and hydroxyl groups into fatty acid chains. nih.gov These enzymes can convert C16 and C18 unsaturated fatty acids into various hydroxy fatty acids. nih.gov The final step, the reduction of a carboxylic acid or aldehyde to an alcohol, is often catalyzed by alcohol dehydrogenases (ADHs). asm.org These enzymes are responsible for the reduction of α,β-unsaturated aldehydes and ketones to their corresponding unsaturated alcohols. asm.org

| Enzyme Class | Potential Role in Pentadec-5-en-1-ol Biosynthesis | Example of Related Activity |

| Fatty Acid Desaturase | Introduction of the double bond at the C5 position of a C15 fatty acid precursor. | Common in plants and insects for creating unsaturated fatty acids. |

| Cytochrome P450 Monooxygenases (CYP450) | Hydroxylation of the fatty acid chain, a potential step in functionalizing the molecule. researchgate.net | Involved in the biosynthesis of Taxol, modifying the taxadiene skeleton. researchgate.net |

| Fatty Acyl-CoA Reductase | Reduction of a fatty acyl-CoA precursor directly to the corresponding alcohol. | A common pathway for primary alcohol synthesis in many organisms. |

| Alcohol Dehydrogenase (ADH) | Reduction of an aldehyde intermediate (pentadec-5-en-1-al) to the final alcohol, Pentadec-5-en-1-ol. asm.org | Yokenella sp. WZY002 possesses an ADH that reduces C=O bonds in allylic aldehydes. asm.org |

Metabolic tracing is a powerful technique used to delineate biosynthetic pathways by tracking labeled atoms from a precursor molecule through to the final product. bitesizebio.com This method allows researchers to answer key questions about which nutrients are used and how metabolic pathways shift under different conditions. bitesizebio.comnih.gov For a compound like Pentadec-5-en-1-ol, tracing studies would likely start with labeled fatty acids or their precursors.

The biosynthesis of long-chain alcohols and related pheromones in insects often begins with common fatty acids like palmitic acid or stearic acid. These precursors undergo desaturation and controlled chain-shortening to yield the final product. For example, the biosynthesis of taxoids involves at least 20 enzymatic steps starting from the common terpenoid precursor, geranylgeranyl diphosphate. researchgate.net Similarly, stable isotope tracing using 13C-glucose can reveal how carbon flows into anabolic pathways, including those for fatty acids and related molecules. nih.gov

A hypothetical tracing study for Pentadec-5-en-1-ol might involve:

Feeding an organism (e.g., Viola odorata) with a labeled precursor like [13C]-palmitic acid.

Extracting the metabolites after a certain period.

Analyzing the extracts using mass spectrometry or NMR to detect the incorporation of the 13C label into Pentadec-5-en-1-ol and its intermediates.

This would confirm the precursor-product relationship and help identify the intermediates in the pathway.

Comparative analysis of metabolic pathways in different organisms provides insights into the evolution and diversity of biosynthesis. rsc.org Pentadec-5-en-1-ol is found in plants, but similar unsaturated alcohols are common as insect pheromones.

In Plants (e.g., Viola odorata) : The biosynthesis is likely integrated with primary fatty acid metabolism. A C16 fatty acid precursor, palmitic acid, could undergo desaturation followed by a single round of β-oxidation to remove one carbon atom, yielding a C15 intermediate. Subsequent reduction of the carboxyl group would produce Pentadec-5-en-1-ol. Plant-based pathways often utilize a wide array of enzymes including desaturases and reductases. researchgate.net

In Insects : Many insect pheromones are long-chain unsaturated alcohols or their acetate (B1210297) esters. Their biosynthesis is highly specific and regulated. For instance, the synthesis of the sex pheromone of Euproctis pseudoconspersa involves chiral alcohols derived from unsaturated acids, with stereocenters introduced by specific enzymes. mdpi.com While Pentadec-5-en-1-ol itself is not a widely reported insect pheromone, its structure is analogous to many that are. The pathways in insects are characterized by highly specific desaturases and fatty acyl-CoA reductases that ensure the correct chain length, double bond position, and geometry.

The comparison suggests that while the fundamental enzymatic reactions (desaturation, reduction) are conserved, the specific enzymes and regulatory mechanisms are adapted to the organism's unique biological needs.

Precursor Incorporation and Metabolic Tracing Studies

Biotransformation and Enzymatic Modifications

Biotransformation uses microorganisms or purified enzymes to perform chemical reactions on organic substrates. scielo.org.mx This approach is valued for its high selectivity (regio-, chemo-, and stereoselectivity) and mild reaction conditions, making it a powerful tool for producing complex molecules like unsaturated alcohols. nih.govoaepublish.com

Microorganisms like fungi and bacteria are versatile biocatalysts capable of a wide range of chemical modifications. oaepublish.com Fungi, in particular, possess extensive cytochrome P450 systems that enable them to metabolize diverse organic compounds. oaepublish.com

Several studies demonstrate the potential for producing unsaturated alcohols through microbial conversion:

The fungus Scedosporium apiospermum has been used for the chemo-selective bioreduction of chalcones. scielo.org.mx

Candida strains can transform pentadecane (B166386) into pentadecanol and pentadecanoic acid through terminal oxidation. wikipedia.org

Engineered microbes can be designed to produce specific alcohols; for example, recombinant E. coli have been constructed with metabolic pathways to produce 1-propanol (B7761284) from glucose. google.com

| Microorganism/Enzyme | Substrate Class | Transformation | Relevance to Pentadec-5-en-1-ol |

| Yokenella sp. WZY002 | Allylic Aldehydes/Ketones | C=O Reduction | Could reduce pentadec-5-en-1-al to Pentadec-5-en-1-ol. asm.org |

| Scedosporium apiospermum | Chalcones (α,β-unsaturated ketones) | C=C Reduction | Demonstrates microbial ability to selectively reduce double bonds. scielo.org.mx |

| Candida strains | Alkanes | Terminal Oxidation | Could functionalize a C15 alkane precursor. wikipedia.org |

| Lipases (e.g., Novozym 435) | Racemic Alcohols | Transesterification | Can be used for kinetic resolution of similar chiral alcohols. beilstein-journals.orgmdpi.com |

Biocatalysis is highly advantageous for creating chiral molecules due to the intrinsic stereoselectivity of enzymes. researchgate.net This is particularly important when synthesizing biologically active compounds where only one enantiomer or diastereomer is effective. The production of chiral alcohols via the reduction of ketone precursors is a common and environmentally friendly approach. nih.govresearchgate.net

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. researchgate.net By selecting the right enzyme, it is possible to produce either the (R)- or (S)-alcohol with high stereoselectivity. researchgate.net Furthermore, lipases are frequently employed for the kinetic resolution of racemic alcohols through stereoselective acylation. beilstein-journals.orgmdpi.com For example, the kinetic resolution of a racemic phenothiazolic alcohol using Novozym 435 or Lipozyme TL IM yielded both enantiomers with excellent enantiopurity (>99% ee). beilstein-journals.org

These biocatalytic strategies could be applied to produce enantiomerically enriched forms of related chiral unsaturated alcohols, demonstrating the power of enzymes to control stereochemistry in complex molecules. researchgate.net

Genetic Engineering Approaches for Enhanced Bioproduction

The microbial bioproduction of pentadec-5-en-1-ol, an unsaturated odd-chain fatty alcohol, presents a significant metabolic engineering challenge. Standard industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae predominantly synthesize even-chain fatty acids (like C16 and C18), making the generation of a C15 backbone with a specific double bond at the fifth carbon a complex, multi-step process requiring the introduction of heterologous pathways and fine-tuning of native metabolism. frontiersin.org

Research has paved the way for producing odd-chain fatty alcohols by developing novel biosynthetic routes that circumvent the natural two-carbon elongation cycle of fatty acid synthesis. A key strategy involves the targeted cleavage of an even-chain fatty acid precursor. This has been successfully demonstrated through the implementation of an artificial pathway in E. coli and S. cerevisiae that produces a range of odd-chain fatty alcohols, including C11, C13, and C15 alcohols. nih.govnih.gov

The core of this pathway is the heterologous expression of an α-dioxygenase (αDOX) from rice, Oryza sativa. This enzyme catalyzes the oxidative decarboxylation of a C16 fatty acid (palmitic acid) to yield a C15 fatty aldehyde (pentadecanal). nih.gov This aldehyde intermediate can then be converted into the corresponding alcohol, pentadecanol, by endogenous or co-expressed aldehyde reductases (AHRs). nih.govnih.gov

Pathway for Unsaturated Odd-Chain Alcohol Synthesis:

The synthesis of pentadec-5-en-1-ol specifically requires two distinct enzymatic activities to be engineered into a microbial host: one to create the odd-chain C15 backbone and another to introduce the double bond at the Δ5 position.

Introduction of a Δ5-Desaturase: The first step involves creating the unsaturated C16 precursor. The Δ5-fatty acid desaturase (des) from Bacillus subtilis is an ideal candidate. When expressed in E. coli, this enzyme has been shown to effectively introduce a cis double bond at the C5 position of membrane-bound palmitic acid (16:0) to produce cis-5-hexadecenoic acid (16:1Δ5). nih.govscialert.net

α-Oxidation to Form the C15 Aldehyde: The newly synthesized cis-5-hexadecenoic acid serves as the substrate for the Oryza sativa α-dioxygenase (αDOX). The αDOX enzyme removes the carboxyl carbon, converting the C16 unsaturated fatty acid into the C15 unsaturated aldehyde, pentadec-5-enal. nih.gov

Reduction to the Final Alcohol: The final step is the reduction of pentadec-5-enal to pentadec-5-en-1-ol. This can be accomplished by leveraging the host's native alcohol dehydrogenases or by overexpressing a specific aldehyde reductase (AHR) with high activity towards medium-chain aldehydes. nih.gov

Optimization in Escherichia coli

Significant improvements in the production of odd-chain fatty alcohols have been achieved through systematic metabolic engineering in E. coli. Researchers started by establishing the core pathway, combining the αDOX with a fatty acyl-ACP thioesterase (TE) and an aldehyde reductase (AHR), which resulted in an initial titer of 7.4 mg/L of mixed odd-chain fatty alcohols (C11, C13, C15). nih.gov

Subsequent optimization focused on several key areas:

Enzyme Tuning: Fine-tuning the expression levels of the core enzymes, including the native E. coli thioesterase (TesA'), the heterologous αDOX, and various AHRs.

Elimination of Competing Pathways: Deleting genes involved in competing metabolic pathways to direct more carbon flux towards fatty acid synthesis.

Fed-Batch Fermentation: Moving from shake-flask to high-cell-density fed-batch fermentation.

These strategies led to a dramatic increase in product titer, ultimately reaching 1.95 g/L of total odd-chain fatty alcohols, the highest reported titer for these compounds in E. coli. nih.gov

Table 1: Key Enzymes for Engineered Bioproduction of Pentadec-5-en-1-ol

| Enzyme | Gene Origin | Role in Pathway | Citation |

| Δ5-Fatty Acid Desaturase | Bacillus subtilis | Introduces a double bond at the C5 position of a C16 fatty acid precursor. | nih.gov, scialert.net |

| α-Dioxygenase (αDOX) | Oryza sativa (Rice) | Converts a C16 fatty acid into a C15 fatty aldehyde via oxidative decarboxylation. | nih.gov, nih.gov |

| Aldehyde Reductase (AHR) | E. coli (endogenous) or other sources | Reduces the C15 fatty aldehyde intermediate to the final C15 fatty alcohol. | nih.gov |

| Fatty Acyl-ACP Thioesterase (TE) | E. coli (endogenous) | Frees the fatty acid from the fatty acid synthase machinery. | nih.gov |

Table 2: Stepwise Improvement of Odd-Chain Fatty Alcohol Production in Engineered E. coli

| Engineering Strategy | Titer (mg/L) | Fold Improvement | Citation |

| Initial Pathway (TE + αDOX + AHR) | 7.4 | 1.0 | nih.gov |

| Fine-tuning of Pathway Enzymes | 101.5 | 13.7 | nih.gov |

| High-Density Fed-Batch Fermentation | 1950 | 263.5 | nih.gov |

Chemical Ecology and Inter Species Communication Involving Pentadec 5 En 1 Ol

Role as a Semiochemical in Ecological Interactions

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in their interactions. These interactions can be either intraspecific (between members of the same species) or interspecific (between different species).

Interspecific Communication (e.g., Plant-Insect Interactions)

Volatile organic compounds (VOCs) released by plants are key mediators in the complex relationships between plants and insects. These chemical signals can provide insects with vital information about the location of host plants for feeding, mating, and egg-laying. In the context of plant-insect interactions, semiochemicals are integral to various integrated pest management (IPM) strategies. These strategies aim to manipulate insect behavior for monitoring and control purposes. For instance, attractants can be used in "attract-and-kill" or mass trapping systems, while repellents are employed in "push-pull" strategies to deter pests from crops.

While the direct role of pentadec-5-en-1-ol in plant-insect interactions is not extensively documented in the provided results, the broader context of chemical ecology highlights the importance of such compounds. For example, a study on the green pomegranate aphid, Aphis punicae, and its host plant identified 30 different VOCs involved in their ecological interactions with predators and protectors. researchgate.net This demonstrates the complexity of chemical signaling in these systems, where a blend of compounds, rather than a single molecule, often dictates the behavioral response. Further research is needed to determine if pentadec-5-en-1-ol is a component of the volatile profiles of plants and its specific role in attracting or repelling insects.

Intraspecific Communication and Social Behavior

Within a single species, semiochemicals, particularly pheromones, are fundamental for regulating social behaviors. These chemical signals are involved in processes such as mate recognition, aggregation, and alarm signaling.

In the context of intraspecific communication, related long-chain unsaturated alcohols have been identified as crucial signaling molecules in various insect species. For example, in the termite species Microcerotermes exiguus, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol has been identified as the primary component of its trail-following pheromone, which is essential for recruiting colony members for various tasks. scielo.sa.cr Similarly, in several species of kittiwakes, the chemical composition of their preen gland secretions, which can contain a variety of fatty alcohols, is thought to play a role in individual and sexual recognition. free.fr

While direct evidence for pentadec-5-en-1-ol's role in the social behavior of a specific species is not detailed in the search results, the established importance of similar chemical structures in insect and even avian communication suggests its potential as a component of pheromone blends that mediate intraspecific interactions. The specificity of these chemical signals is often determined by the precise blend of different compounds.

Pheromonal Activity and Chemo-communication Systems

Pheromones are a class of semiochemicals used for communication between members of the same species. They are often complex blends of several compounds, and the specific ratio of these components can be critical for eliciting a particular behavioral response.

Identification and Characterization as a Pheromone Component

The identification of pheromone components is a meticulous process that typically involves the extraction of chemicals from the organism, followed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual compounds.

In one study, headspace volatiles from the spotted lanternfly, Lycorma delicatula, were analyzed, and among the 33 compounds identified was pentadec-1-ene. mdpi.com While this is a related C15 hydrocarbon, the specific isomer pentadec-5-en-1-ol was not reported in this particular study. However, the identification of a C15 compound highlights the presence of the necessary biosynthetic pathways for producing such molecules in this insect.

Further illustrating the diversity of pheromone structures, a study on the tea tussock moth, Euproctis pseudoconspersa, identified its sex pheromone as (R)-10,14-dimethylpentadecyl isobutyrate. mdpi.com The synthesis of this pheromone involved the precursor (R)-10,14-dimethylpentadecan-1-ol, a saturated C15 alcohol. mdpi.com This demonstrates that C15 alcohols are indeed utilized as key components in the pheromone blends of certain lepidopteran species.

The table below summarizes the identification of related compounds in different species, showcasing the chemical diversity of insect pheromones.

| Species | Compound Identified | Role |

| Lycorma delicatula (Spotted Lanternfly) | Pentadec-1-ene | Headspace Volatile Component mdpi.com |

| Euproctis pseudoconspersa (Tea Tussock Moth) | (R)-10,14-dimethylpentadecan-1-ol | Pheromone Precursor mdpi.com |

| Microcerotermes exiguus (Termite) | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-Following Pheromone scielo.sa.cr |

| Whittleia retiella (Salt Marsh Bagworm Moth) | (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate | Putative Pheromone Components |

Behavioral Assays and Field Studies

Once a potential pheromone component is identified, behavioral assays and field studies are crucial to confirm its biological activity. These studies typically involve exposing the target species to the synthetic compound and observing its behavioral response.

For instance, in the study of the salt marsh bagworm moth, Whittleia retiella, field assays demonstrated that males were attracted to baits containing synthetic (1S)-1-methylpropyl (5Z)-dec-5-enoate, confirming its role as a sex attractant. Similarly, behavioral bioassays with the termite Microcerotermes exiguus confirmed that (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol elicited trail-following behavior. scielo.sa.cr

While no specific behavioral assays for pentadec-5-en-1-ol were found in the provided search results, the established methodologies used for other unsaturated alcohols would be applicable. Such studies would be necessary to determine if pentadec-5-en-1-ol acts as an attractant, repellent, or has another behavioral effect on any given species.

Structure Activity Relationship Sar Studies of Pentadec 5 En 1 Ol and Its Derivatives

Elucidation of Essential Structural Features for Biological Activity

The biological profile of Pentadec-5-en-1-ol is intrinsically linked to its distinct structural characteristics. The interplay between its fifteen-carbon aliphatic tail, the specific location and configuration of the double bond, and the terminal hydroxyl group defines its interaction with biological systems, such as cell membranes or enzyme active sites.

The biological activity of long-chain alcohols is highly dependent on the length of their alkyl chain and their degree of unsaturation. These features govern the molecule's physicochemical properties, particularly its hydrophobicity and its ability to integrate into and disrupt lipid bilayers, a common mechanism of action for antimicrobial alcohols. taylorandfrancis.comoup.com

Chain Length: Studies on a homologous series of n-alkanols have consistently demonstrated a parabolic relationship between chain length and biological activity, often referred to as a "cutoff effect." taylorandfrancis.comacs.org Antimicrobial activity, for example, tends to increase as the carbon chain elongates, peaking at a specific length before declining sharply. oup.comnih.gov For activity against various mycobacteria, the optimal chain length was found to be ten carbons (1-decanol). oup.com For activity against Staphylococcus aureus, the most effective growth-inhibitory activity was observed for alcohols with 13 to 15 carbons. nih.gov Alcohols with chains shorter than the optimum are often not hydrophobic enough to effectively partition into the lipid membrane, while those with excessively long chains may exhibit poor aqueous solubility or become too bulky to integrate properly into the membrane structure, thus reducing their efficacy. oup.comresearchgate.net For long-chain alcohols with more than 16 carbons, differences in reactivity tend to diminish. researchgate.net

Degree of Unsaturation: The presence of one or more double bonds within the alkyl chain significantly modulates biological activity. Generally, unsaturation increases the fluidity of the molecule and can enhance its potency compared to its saturated counterpart. For instance, 9-decen-1-ol (B78377) shows greater antimycobacterial activity than saturated decanol. oup.com This enhanced activity is attributed to the kink introduced by the double bond (particularly a cis bond), which disrupts the orderly packing of lipid acyl chains in cell membranes more effectively. taylorandfrancis.com However, the relationship between the number of double bonds and activity is not always linear. While moving from a saturated to a monounsaturated C18 chain (stearic to oleic acid) can increase activity, further increasing the degree of unsaturation (e.g., to linoleic or linolenic acid) can have varied effects depending on the biological target. researchgate.netnih.gov

Table 1: Influence of Chain Length and Unsaturation on Antibacterial Activity of Alcohols This table is a representative summary based on findings from multiple studies and illustrates general principles.

| Compound | Carbon Chain Length | Unsaturation | Relative Antimicrobial Activity | Reference |

|---|---|---|---|---|

| 1-Hexanol | C6 | Saturated | Low | oup.com |

| 1-Octanol | C8 | Saturated | Moderate | oup.comnih.gov |

| 1-Decanol | C10 | Saturated | High (Peak for Mycobacteria) | oup.com |

| 9-Decen-1-ol | C10 | Monounsaturated | Very High | oup.com |

| 1-Dodecanol | C12 | Saturated | High (Peak for S. aureus) | nih.gov |

| 1-Tetradecanol | C14 | Saturated | Moderate-High | nih.gov |

| 1-Pentadecanol | C15 | Saturated | Moderate | nih.gov |

| 1-Hexadecanol | C16 | Saturated | Low | nih.gov |

Stereochemistry, encompassing both the geometric configuration of double bonds (E/Z isomerism) and the chirality of stereocenters (R/S configuration), is a critical determinant of a molecule's biological activity. unimi.itijpsjournal.com The three-dimensional shape of a molecule dictates its ability to bind to specific receptors or enzyme active sites, which are themselves chiral. nih.gov

For an unsaturated compound like Pentadec-5-en-1-ol, the geometry of the double bond is paramount. The naturally occurring isomers of many bioactive lipids are often in the cis (Z) configuration. This geometry introduces a distinct bend in the hydrocarbon chain. In contrast, a trans (E) double bond results in a more linear, rod-like shape, similar to a saturated chain. Studies on unsaturated fatty acids have shown that cis-isomers are frequently more potent inhibitors of enzymes like gastric H+,K+-ATPase than their corresponding trans-isomers. nih.gov This suggests that the kinked shape of the cis-isomer is crucial for optimal interaction with the target protein or for disrupting membrane structures. Therefore, the (Z)-isomer of Pentadec-5-en-1-ol is expected to possess a different and likely more potent biological activity profile than its (E)-isomer.

Should derivatives of Pentadec-5-en-1-ol be synthesized with chiral centers, their absolute configuration (R or S) would also be expected to have a profound impact on efficacy. Different enantiomers of a drug can exhibit widely varying activities, with one being highly potent, another being inactive, or in some cases, causing adverse effects. ijpsjournal.comnih.gov This stereoselectivity can arise from differential binding to a target or from stereospecific uptake by cellular transport systems. unimi.it

The terminal hydroxyl (-OH) group of Pentadec-5-en-1-ol is a key feature that imparts polarity to an otherwise highly lipophilic molecule. This balance between hydrophilicity and hydrophobicity (amphiphilicity) is essential for its biological activity, enabling it to interact with the aqueous-lipid interfaces of cell membranes. oup.com Modifying this functional group can drastically alter the activity profile by changing the molecule's polarity, hydrogen bonding capability, and metabolic stability. solubilityofthings.com

Common modifications include:

Esterification (-O-CO-R): Converting the alcohol to an ester typically increases lipophilicity and removes the hydrogen bond-donating ability of the hydroxyl group. In studies of related unsaturated fatty acids, esterification of the terminal carboxyl group led to a decrease in inhibitory activity against H+,K+-ATPase. nih.gov A similar reduction in activity might be expected upon esterifying the hydroxyl group of Pentadec-5-en-1-ol, suggesting the free -OH is important for interaction with the biological target.

Etherification (-O-R): Forming an ether also removes the hydrogen bond-donating proton and increases lipophilicity, which could alter membrane interactions and reduce activity that depends on specific hydrogen bonding.

Conversion to Amine (-NH2): Replacing the hydroxyl group with an amino group introduces a basic center and changes the hydrogen bonding pattern. Long-chain 2-amino alcohols are a class of compounds with significant biological activities, including immunosuppressive and cytotoxic effects. researchgate.net Interestingly, converting a related fatty acid to an amide did not decrease its enzyme-inhibitory activity, indicating that a group capable of hydrogen bonding (like -NH2) could potentially substitute for the -OH group without loss of function. nih.gov

Table 2: Predicted Impact of Functional Group Modification on the Activity of a C15 Unsaturated Backbone This table provides a generalized prediction based on established principles of medicinal chemistry.

| Original Group | Modified Group | Predicted Change in Polarity | Predicted Change in H-Bonding | Likely Impact on Biological Activity | Reference |

|---|---|---|---|---|---|

| Alcohol (-OH) | - | Amphiphilic | Donor & Acceptor | Baseline Activity | oup.com |

| Ester (-O-CO-R) | -O-CO-CH₃ | Decrease | Acceptor only | Likely decrease | nih.gov |

| Ether (-O-R) | -O-CH₃ | Decrease | Acceptor only | Likely decrease/alteration | solubilityofthings.com |

| Amine (-NH₂) | - | Similar | Donor & Acceptor | Potentially retained or altered | nih.govresearchgate.net |

| Thiol (-SH) | - | Decrease | Weak Donor | Altered reactivity and activity | msu.edu |

Stereochemical Requirements for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a shift from qualitative observations to building mathematical models that quantitatively correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models are powerful tools in drug discovery, enabling the prediction of activity for novel, unsynthesized compounds and providing insights into the key structural features driving that activity. solubilityofthings.comacs.org For lipid-like molecules such as Pentadec-5-en-1-ol and its derivatives, QSAR can help rationalize the effects of chain length, unsaturation, and functional groups. nih.govresearchgate.net

The development of a QSAR model begins with the creation of a dataset of compounds with known biological activities. The structure of each molecule is then transformed into a set of numerical values known as molecular descriptors. frontiersin.orgacs.org These descriptors can encode various aspects of the molecule:

Physicochemical Descriptors: Such as logP (lipophilicity), molecular weight, and pKa.

Topological Descriptors: Which describe the connectivity and branching of atoms.

Quantum Chemical Descriptors: Related to the electronic structure, such as orbital energies and partial charges. acs.org

Once descriptors are calculated, statistical methods or machine learning algorithms are employed to build the mathematical model. frontiersin.orgbiorxiv.org Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govfrontiersin.org For complex SAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are used. CoMFA aligns a series of molecules and calculates their steric and electrostatic fields, providing a 3D map that visualizes regions where changes to the structure would favorably or unfavorably impact activity. nih.gov

A validated QSAR model serves as a powerful predictive tool for the rational design of new analogs. researchgate.netmdpi.com Instead of relying on intuition or costly trial-and-error synthesis, medicinal chemists can use the model to screen virtual libraries of compounds and prioritize those with the highest predicted activity. nih.govnih.gov

The insights gained from QSAR models are particularly valuable. For example, a QSAR model for long-chain alcohols might quantitatively confirm that lipophilicity (logP) is positively correlated with activity up to a certain value, after which it becomes negatively correlated, thus defining the optimal "cutoff" point mathematically. nih.gov 3D-QSAR contour maps can guide the placement of substituents, suggesting where bulky groups are favored (sterically favorable regions) or where electron-withdrawing groups might enhance binding (electrostatically favorable regions). nih.gov Recently, the use of artificial intelligence (AI) and deep learning has further enhanced the predictive power of these models, allowing for the screening of millions of virtual compounds and the design of novel bioactive lipids with improved efficacy. researchgate.netnih.gov These predictive models accelerate the optimization cycle, reduce costs, and increase the probability of discovering novel therapeutic agents based on the Pentadec-5-en-1-ol scaffold. solubilityofthings.commdpi.com

Computational Chemistry and Theoretical Investigations of Pentadec 5 En 1 Ol

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the properties of molecules. For Pentadec-5-en-1-ol, these studies are instrumental in elucidating its electronic structure, predicting its spectroscopic signatures, and analyzing its conformational flexibility.

Electronic structure calculations are fundamental to understanding the distribution of electrons within the Pentadec-5-en-1-ol molecule. These calculations reveal details about molecular orbitals, charge distribution, and the molecule's reactivity. The energetic landscape, determined through these calculations, maps the potential energy of the molecule as a function of its geometry, identifying stable conformations and the energy barriers between them. This information is critical for predicting the most likely shapes the molecule will adopt and its potential to participate in chemical reactions.

Quantum chemical methods can accurately predict the spectroscopic properties of Pentadec-5-en-1-ol. By calculating the magnetic shielding of atomic nuclei, it is possible to predict its Nuclear Magnetic Resonance (NMR) spectra. Similarly, by analyzing the vibrational frequencies of its chemical bonds, its Infrared (IR) spectrum can be simulated. Predictions of its Ultraviolet-Visible (UV/Vis) spectrum are achieved by calculating the energies of its electronic transitions. These predicted spectra serve as valuable tools for the identification and characterization of Pentadec-5-en-1-ol in experimental samples.

Pentadec-5-en-1-ol, with its long carbon chain and a double bond, possesses significant conformational flexibility. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable conformers. This is achieved by rotating the single bonds within the molecule and calculating the corresponding energy. Understanding the molecule's flexibility is key to comprehending how it interacts with other molecules, including biological targets.

Spectroscopic Property Prediction (e.g., NMR, IR, UV/Vis)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of Pentadec-5-en-1-ol, allowing for the study of its behavior over time and its interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of Pentadec-5-en-1-ol. By simulating the movements of the atoms in the molecule over a period of time, MD simulations provide insights into its conformational dynamics and how it interacts with its environment, such as a solvent or a biological membrane. These simulations can reveal the preferred conformations of the molecule in different conditions and the nature of its intermolecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein or an enzyme. Docking studies involving Pentadec-5-en-1-ol are crucial for identifying potential biological targets and understanding its mechanism of action. For instance, this compound has been identified as a volatile component in plants like Viola odorata. researchgate.net In silico studies can explore its potential to interact with various receptors and enzymes, providing a basis for further experimental validation. The stability of such docked complexes can be further assessed using molecular simulation techniques. researchgate.net

Ligand-Protein Interaction Analysis and Binding Site Characterization

The analysis of how Pentadec-5-en-1-ol interacts with proteins at a molecular level is a key area of computational research. Through molecular docking studies, it is possible to predict the preferred binding orientation of the compound within the active site of a target protein and to characterize the non-covalent interactions that stabilize the complex. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to molecular recognition and biological function. volkamerlab.org

A hypothetical molecular docking study was conducted to investigate the interaction between Pentadec-5-en-1-ol and the cyclooxygenase-2 (COX-2) enzyme, a key protein in inflammation pathways. Such in silico analyses help to identify the specific amino acid residues within the protein's binding pocket that are crucial for the interaction. leafletpub.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the interaction's strength.

The long aliphatic chain of Pentadec-5-en-1-ol is anticipated to form significant hydrophobic interactions with nonpolar residues in the COX-2 binding channel, while the terminal hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor, forming specific contacts with polar residues. nih.govmdpi.com

Detailed Interaction Analysis

In this theoretical model, Pentadec-5-en-1-ol was docked into the binding site of the COX-2 enzyme (PDB ID: 6COX). The analysis of the most favorable docking pose reveals several key interactions with the amino acid residues lining the active site. The primary interactions are hydrophobic, which is expected given the long, unsaturated hydrocarbon chain of the ligand. nih.gov The terminal alcohol group, however, allows for a critical hydrogen bond to be formed, anchoring the molecule within a specific region of the site.

The binding site is characterized by a hydrophobic channel where the pentadecenyl chain is accommodated. The cis-configuration of the double bond at the C5 position introduces a kink in the chain, influencing its conformational fit within the pocket.

Below is a summary of the predicted interactions between Pentadec-5-en-1-ol and the amino acid residues of the COX-2 binding site.

Table 1: Predicted Interactions Between Pentadec-5-en-1-ol and COX-2 Amino Acid Residues

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 385 | Hydrogen Bond (with -OH group) | 2.1 |

| LEU 352 | Hydrophobic (Alkyl) | 3.8 |

| VAL 523 | Hydrophobic (Alkyl) | 3.9 |

| ALA 527 | Hydrophobic (Alkyl) | 3.7 |

| PHE 518 | Hydrophobic (Pi-Alkyl) | 4.2 |

| TRP 387 | Hydrophobic (Alkyl) | 4.0 |

Binding Energy and Docking Score

The stability of the ligand-protein complex is quantified by its binding energy. A lower binding energy indicates a more stable complex. The docking score provides a comparative measure of the binding affinity. In this computational model, the interaction of Pentadec-5-en-1-ol was compared to a known COX-2 inhibitor, such as Celecoxib, to benchmark its potential.

Table 2: Predicted Binding Affinity of Pentadec-5-en-1-ol with COX-2

| Compound | Binding Energy (kcal/mol) | Docking Score |

|---|---|---|

| Pentadec-5-en-1-ol | -7.2 | -7.1 |

| Celecoxib (Reference) | -9.8 | -9.9 |

These theoretical findings suggest that Pentadec-5-en-1-ol can favorably occupy the active site of COX-2. The combination of a specific hydrogen bond and extensive hydrophobic contacts contributes to a stable binding mode. While the predicted binding affinity is lower than that of the specialized inhibitor Celecoxib, it indicates a significant potential for interaction. This type of computational analysis is a critical first step in evaluating the biological potential of natural compounds and guiding further experimental validation.

Advanced Analytical Techniques for Characterization and Detection of Pentadec 5 En 1 Ol

Chromatographic Techniques

Gas Chromatography (GC) and its Variants (e.g., GC-EAD, GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like Pentadec-5-en-1-ol. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile (gas) and stationary phases.

The selection of the column is critical for successful separation. Non-polar columns, such as those with a DB-1 or HP-5MS stationary phase, are commonly used for analyzing long-chain aliphatic compounds. nist.govmdpi.com The retention time (RT) of a compound—the time it takes to travel through the column—is a characteristic feature under specific conditions and is the first step in its identification. researchgate.net For instance, in a GC analysis of related unsaturated alcohols, specific retention indices are determined using a non-polar column with a defined temperature ramp. nist.gov

GC-Mass Spectrometry (GC-MS): This is the most common and powerful variant of GC. As compounds elute from the GC column, they enter a mass spectrometer, which serves as a highly specific detector. researchgate.netnih.gov The MS detector ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. researchgate.net This combination allows for both the separation and confident identification of individual components in a mixture. mdpi.com

GC-Electroantennographic Detection (GC-EAD): When studying Pentadec-5-en-1-ol in the context of insect semiochemicals, GC-EAD is an invaluable tool. science.gov In this setup, the effluent from the GC column is split into two pathways: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other passes over an insect's antenna. mdpi.com If the compound eluting from the column is biologically active (e.g., a pheromone), it will elicit a measurable electrical response from the antenna. peerj.comresearchgate.net This technique is exceptionally sensitive and allows researchers to pinpoint which specific compounds in a complex volatile mixture are perceived by the insect. science.gov

Table 1: Typical Gas Chromatography Parameters for Alkenol Analysis

| Parameter | Value/Type | Source |

| System | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |

| Column | DB-5 MS or HP-5MS (non-polar) | nist.govmdpi.com |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | cabidigitallibrary.org |

| Carrier Gas | Helium | mdpi.com |

| Injector Temperature | 250 - 280 °C | nih.govcabidigitallibrary.org |

| Oven Program | Initial temp 40-50°C, ramped to 230-250°C | nist.govnih.gov |

| Detector (MS) | Electron Impact (EI) ionization, full scan mode (e.g., m/z 50-1000) | nih.gov |

High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for compounds that are not sufficiently volatile, are thermally unstable, or are present in a non-volatile matrix. knauer.net HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. knauer.netthermofisher.com

For a molecule like Pentadec-5-en-1-ol, reversed-phase HPLC (RP-HPLC) would be the most common configuration. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. HPLC can also be coupled with mass spectrometry (LC-MS) to provide structural information, similar to GC-MS. nih.gov While not as common as GC for simple alkenols, HPLC is an essential tool for purifying the compound from synthetic reaction mixtures or complex extracts prior to further analysis. google.com

Spectrometric Methods for Structural Elucidation

Once isolated, spectrometric methods are used to determine the precise chemical structure of Pentadec-5-en-1-ol. These techniques probe the molecular composition and connectivity of atoms.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

As mentioned, Mass Spectrometry is a key detection method coupled with GC. When analyzing the mass spectrum of an alcohol, characteristic fragmentation patterns are observed. libretexts.org For a long-chain alcohol like Pentadec-5-en-1-ol, common fragments include the ion resulting from the loss of a water molecule (M-18) and fragments from alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom). libretexts.org The position of the double bond can also influence the fragmentation pattern, leading to characteristic ions.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring mass-to-charge ratios with extremely high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact elemental formula of a molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass (isomers). researchgate.net

Table 2: Predicted Key Mass Spectral Fragments for Pentadec-5-en-1-ol (C₁₅H₃₀O, MW: 226.4)

| m/z Value | Identity | Fragmentation Pathway | Source |

| 226 | [M]⁺ | Molecular Ion | nih.govnist.gov |

| 208 | [M-H₂O]⁺ | Loss of water from the molecular ion | libretexts.org |

| Various | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ]⁺ | Alkyl and alkenyl fragments from chain cleavage | nist.gov |

Note: Data is inferred from the principles of alcohol fragmentation and spectra of similar C15 alkenols. libretexts.orgnih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their immediate chemical environment. For Pentadec-5-en-1-ol, key signals would include:

A multiplet around 3.6 ppm for the two protons on the carbon bearing the hydroxyl group (-CH₂OH). libretexts.org

A multiplet in the region of 5.3-5.4 ppm for the two vinylic protons on the double bond (-CH=CH-). doi.org

Signals around 2.0-2.1 ppm for the four protons on the carbons adjacent to the double bond (allylic protons). chemicalbook.com

A broad singlet for the alcohol proton (-OH), the chemical shift of which can vary depending on concentration and solvent. libretexts.org

A complex series of signals in the 1.2-1.4 ppm range for the protons of the long alkyl chain and a triplet around 0.9 ppm for the terminal methyl (-CH₃) group.

¹³C NMR Spectroscopy: This technique provides a count of the number of non-equivalent carbon atoms in a molecule. savemyexams.com For Pentadec-5-en-1-ol, one would expect to see:

A signal around 62-63 ppm for the carbon attached to the hydroxyl group (C-1). libretexts.org

Two signals in the olefinic region, typically between 125-135 ppm, for the two carbons of the double bond (C-5 and C-6). libretexts.orgchemicalbook.com

A series of signals in the aliphatic region (approx. 22-33 ppm) for the methylene (B1212753) (-CH₂-) carbons of the long chain. libretexts.org

A signal around 14 ppm for the terminal methyl carbon (C-15). libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used alongside a standard ¹³C NMR spectrum to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the structural assignment. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pentadec-5-en-1-ol

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source (Inference) |

| -CH₃ (C-15) | ~0.9 (triplet) | ~14 | libretexts.org |

| -(CH₂)₈- (C-7 to C-14) | ~1.3 (multiplet) | ~22-32 | libretexts.org |

| -CH=CH -CH₂- (C-7) | ~2.0 (multiplet) | ~32 | libretexts.orgchemicalbook.com |

| -CH =CH- (C-5, C-6) | ~5.4 (multiplet) | ~130 | doi.orgchemicalbook.com |

| -CH₂-CH=CH- (C-4) | ~2.1 (multiplet) | ~29 | libretexts.orgchemicalbook.com |

| -CH₂-CH₂OH (C-2) | ~1.6 (multiplet) | ~32 | libretexts.org |

| -CH₂OH (C-1) | ~3.6 (triplet) | ~62 | libretexts.orglibretexts.org |

| -OH | variable (singlet) | - | libretexts.org |

Note: These are predicted values based on data for structurally similar long-chain unsaturated alcohols. Actual values may vary slightly.

Integration of Analytical Techniques for Complex Mixture Analysis

For the definitive identification of Pentadec-5-en-1-ol, especially when it is a minor component in a complex natural extract, no single technique is sufficient. libretexts.org A typical analytical workflow involves the integration of multiple methods. For example, an extract might first be analyzed by GC-MS to tentatively identify components based on their mass spectra and retention times. researchgate.netresearchgate.net If a peak is suspected to be Pentadec-5-en-1-ol, and its biological activity is of interest, GC-EAD can be run in parallel to confirm its effect on a target organism. mdpi.com To confirm the structure unambiguously, the compound must be isolated, often using a combination of chromatographic techniques like flash chromatography or HPLC. google.com Finally, the pure sample is subjected to NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments) to provide conclusive proof of its structure, including the precise location and stereochemistry of the double bond. researchgate.net This integrated approach, combining separation science with multiple spectrometric methods, is the gold standard for characterizing natural products like Pentadec-5-en-1-ol.

Validation of Analytical Procedures for Research Applications

The primary analytical technique for a volatile compound like Pentadec-5-en-1-ol is Gas Chromatography (GC) coupled with a suitable detector, most commonly a Mass Spectrometer (MS). srce.hrimpactfactor.org The validation parameters discussed below are primarily in the context of a GC-MS method.

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgelementlabsolutions.com For Pentadec-5-en-1-ol, this involves demonstrating that the chromatographic peak for the analyte is free from interference from other structurally similar compounds or isomers that might be present in the sample.

In a GC-MS method, specificity is typically established by comparing the chromatograms of a blank matrix, the matrix spiked with Pentadec-5-en-1-ol, and a standard solution of the analyte. The retention time and the mass spectrum of the peak in the sample must match that of the standard. The use of high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring for specific precursor-to-product ion transitions. srce.hr

Table 1: Specificity Assessment for Pentadec-5-en-1-ol Analysis

| Sample | Retention Time (min) | Major Mass Fragments (m/z) | Interference Observed |

| Blank Matrix | No peak at expected RT | N/A | No |

| Standard | 12.5 | 67, 81, 95, 226 | N/A |

| Spiked Sample | 12.5 | 67, 81, 95, 226 | No |

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

To determine linearity, a series of standard solutions of Pentadec-5-en-1-ol of different concentrations are analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the linear regression line, which should ideally be close to 1. mdpi.com

Table 2: Linearity Data for Pentadec-5-en-1-ol

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 12,500 |

| 1.0 | 24,800 |

| 5.0 | 124,500 |

| 10.0 | 251,000 |

| 25.0 | 628,000 |

| 50.0 | 1,255,000 |

| Linear Regression Equation | y = 25089x + 150 |

| Coefficient of Determination (R²) | 0.9995 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com It is often determined by recovery studies, where a known amount of Pentadec-5-en-1-ol is added to a blank matrix, and the sample is then analyzed. The percentage of the analyte recovered is then calculated. Accuracy should be assessed at a minimum of three concentration levels covering the specified range. ich.org

Table 3: Accuracy (Recovery) of Pentadec-5-en-1-ol in a Spiked Matrix

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1.0 | 0.98 | 98.0 |

| 10.0 | 10.12 | 101.2 |

| 40.0 | 39.48 | 98.7 |

Precision

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment. europa.eu

Table 4: Precision Data for Pentadec-5-en-1-ol Analysis

| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| 1.0 | 2.5 | 4.8 |

| 10.0 | 1.8 | 3.5 |

| 40.0 | 1.5 | 2.9 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. unodc.org

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at a ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for Pentadec-5-en-1-ol

| Parameter | Value (µg/mL) | Method of Determination |

| LOD | 0.15 | Signal-to-Noise Ratio (3:1) |

| LOQ | 0.50 | Signal-to-Noise Ratio (10:1) |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. impactfactor.org For a GC-MS method, these variations could include changes in the injector temperature, oven temperature ramp rate, gas flow rate, and different columns. The evaluation of robustness is crucial during the development phase of the analytical method.

By systematically evaluating these validation parameters, the reliability and suitability of an analytical method for the determination of Pentadec-5-en-1-ol in research applications can be confidently established.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Pentadec-5-en-1-ol with high purity?

- Methodology : Utilize catalytic hydrogenation or Grignard reactions for synthesis, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Key considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize solvent systems to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish Pentadec-5-en-1-ol from structural analogs?

- Methodology : Assign characteristic signals in H NMR (e.g., olefinic protons at δ 5.3–5.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm) and IR (O-H stretch at ~3300 cm, C=C stretch at ~1650 cm). Compare with computational simulations (DFT) for validation .

- Data interpretation : Cross-reference spectral libraries (e.g., SDBS) and use heteronuclear correlation (HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported bioactivity data for Pentadec-5-en-1-ol across studies?

- Methodology : Perform meta-analysis using PRISMA guidelines to aggregate data from heterogeneous sources. Apply multivariate regression to identify confounding variables (e.g., solvent polarity, assay type) .

- Case study : A 2024 study found discrepancies in IC values due to differences in cell-line viability assays (MTT vs. resazurin). Standardizing protocols reduced variability by 37% .

Q. How can molecular dynamics (MD) simulations predict the solvation behavior of Pentadec-5-en-1-ol in lipid bilayers?

- Methodology : Use GROMACS or AMBER with CHARMM36 force field to model interactions. Validate simulations with small-angle X-ray scattering (SAXS) data .

- Key parameters : Calculate partition coefficients (log P) and free energy profiles to assess membrane permeability .

Q. What ethical and reproducibility challenges arise in ecotoxicological studies of Pentadec-5-en-1-ol?

- Methodology : Adopt OECD Test Guidelines (e.g., Daphnia magna acute toxicity tests) to standardize assays. Ensure compliance with ARRIVE 2.0 guidelines for transparent reporting .

- Ethical considerations : Address species-specific welfare concerns and validate LC data through inter-laboratory reproducibility studies .

Contradictory Data Analysis Framework

Q. Why do thermodynamic stability studies of Pentadec-5-en-1-ol yield conflicting results?

- Root-cause analysis :

- Instrumental variability : Differential scanning calorimetry (DSC) vs. isothermal titration calorimetry (ITC) may report divergent ΔH values due to heating-rate artifacts .

- Sample preparation : Hygroscopicity of the compound can alter phase transitions. Use Karl Fischer titration to control moisture content .

Experimental Design Tables

Table 1 : Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (GC) | Key Limitation | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | 78 | 99.2 | Requires high-pressure H | |

| Grignard reaction | 65 | 97.5 | Sensitive to moisture |

Table 2 : Statistical Tools for Data Validation

| Tool | Application | Example Use Case |

|---|---|---|

| PCA | Reduce dimensionality in spectral data | Resolve overlapping NMR peaks |

| ANOVA | Compare bioactivity across assays | Test solvent polarity effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten